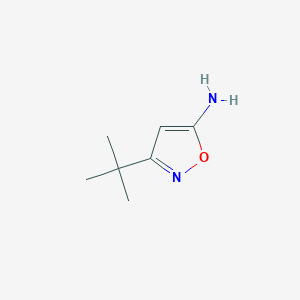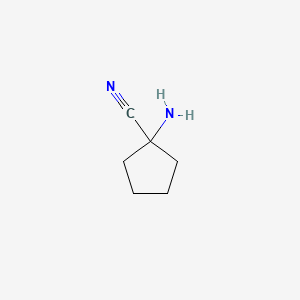![molecular formula C13H8FN B1332974 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile CAS No. 503177-15-9](/img/structure/B1332974.png)
3-Fluoro-[1,1'-biphenyl]-4-carbonitrile
Overview
Description
3-Fluoro-[1,1’-biphenyl]-4-carbonitrile: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl structure with a fluorine atom at the 3-position and a nitrile group at the 4-position
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes involved in pyrimidine de novo synthesis .
Mode of Action
It’s worth noting that similar fluorinated compounds have been shown to inhibit the enzyme dihydroorotate dehydrogenase (dho-dh), a key enzyme in the de novo pyrimidine biosynthesis pathway .
Biochemical Pathways
The compound likely affects the de novo pyrimidine biosynthesis pathway. Inhibition of DHO-DH by similar compounds prevents the conversion of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP), the precursor to all pyrimidine nucleotides .
Pharmacokinetics
A structurally similar compound, 4-fluoro-[1,1’-biphenyl]-3-amine, has been reported to have high gastrointestinal absorption and is a bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
The inhibition of DHO-DH and subsequent disruption of pyrimidine biosynthesis can lead to a decrease in the synthesis of DNA and RNA, potentially leading to cell growth inhibition .
Action Environment
It’s worth noting that the stability and efficacy of similar fluorinated compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is known for its high efficiency and selectivity .
Industrial Production Methods: In industrial settings, the production of 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It is studied for its interactions with biological targets and its potential therapeutic applications .
Industry: In the industrial sector, 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile is used in the production of advanced materials, including polymers and liquid crystals. Its unique structural properties make it valuable in the development of high-performance materials .
Comparison with Similar Compounds
- 4’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid
- 3’-Fluoro-[1,1’-biphenyl]-4-carbaldehyde
- 4’-Amino-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid
Comparison: Compared to these similar compounds, 3-Fluoro-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group. This combination imparts distinct chemical and physical properties, making it particularly useful in specific applications such as material science and medicinal chemistry .
Properties
IUPAC Name |
2-fluoro-4-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYKZHNAWEFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376918 | |
| Record name | 2-fluoro-4-phenylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503177-15-9 | |
| Record name | 2-fluoro-4-phenylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile chosen as a potential alternative to the previously studied compound, A-331440?
A1: A-331440, while demonstrating potent and selective antagonism of histamine H3 receptors, raised concerns due to positive results in an in vitro micronucleus assay, a predictor of potential genotoxicity in vivo []. This genotoxicity was hypothesized to be linked to the biphenyl rings in A-331440 potentially interacting with DNA. To mitigate this risk, researchers explored structural modifications, introducing fluorine atoms to the biphenyl ring system. This led to the development of this compound (A-417022), which demonstrated comparable potency and selectivity for H3 receptors while lacking genotoxicity in the in vitro micronucleus assay []. The lack of genotoxicity with the fluorinated analog is particularly interesting given the similar size of fluorine and hydrogen atoms, suggesting a more complex mechanism at play.
Q2: What is the significance of targeting histamine H3 receptors for obesity treatment?
A2: Histamine H3 receptors play a role in regulating food intake, energy expenditure, and neurotransmitter release in the central nervous system. Antagonizing these receptors has been shown to decrease food intake and increase energy expenditure in animal models, making them a promising target for anti-obesity therapies []. The development of potent and selective H3 receptor antagonists like this compound offers a potential avenue for addressing obesity by modulating these pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)


![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/new.no-structure.jpg)
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)
![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)
![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)
![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)
![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)


